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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519 Get Quote

DRAQ7™ Technical Support Center
This technical support center provides best practices, troubleshooting guides, and frequently

asked questions for the storage and handling of DRAQ7™, a far-red fluorescent DNA dye used

for staining the nuclei of dead and permeabilized cells.

Frequently Asked Questions (FAQs)
Q1: How should I store DRAQ7™ upon receipt?

Upon receipt, DRAQ7™ should be stored at 2-8°C (35.6-46.4°F) and protected from light.[1][2]

[3] Some suppliers may ship the product at ambient temperature or on blue ice, but it should be

transferred to the recommended storage temperature for long-term stability.[1]

Q2: Is it okay to freeze DRAQ7™ for long-term storage?

No, you should never freeze DRAQ7™.[1][2][3][4][5][6] Freezing can damage the product and

affect its performance.

Q3: What is the shelf life of DRAQ7™?

When stored under the recommended conditions (2-8°C, protected from light), undiluted

DRAQ7™ is stable for at least 3 years.[6] Diluted product should be used as soon as possible.

[6]

Q4: I accidentally left the DRAQ7™ vial at room temperature overnight. Can I still use it?
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While the recommended storage is 2-8°C, some suppliers ship DRAQ7™ at ambient

temperature, suggesting it has some stability at room temperature.[1] However, for optimal

performance and to ensure the longevity of the product, it is crucial to return it to the

recommended storage conditions as soon as possible and minimize exposure to light.[4][5][7] It

is advisable to run a control experiment to verify its performance before proceeding with critical

experiments.

Q5: Does DRAQ7™ require any special handling precautions?

Yes, DRAQ7™ is a DNA binding agent and should be handled with care as a potential

carcinogen.[8] Always wear appropriate personal protective equipment (PPE), including gloves,

a lab coat, and eye protection, when handling DRAQ7™ solutions.[2][7] Refer to the Safety

Data Sheet (SDS) for complete safety information.[2][9]

Quantitative Data Summary
Parameter Recommended Condition

Storage Temperature 2-8°C[1][2][3]

Freezing DO NOT FREEZE[1][2][3][4][5][6]

Light Exposure Protect from light[2][3][4][5][7][8]

Undiluted Stability At least 3 years at 2-8°C[6]

Shipping Ambient temperature or on blue ice[1]

Experimental Protocols
Protocol 1: Dead Cell Staining for Flow Cytometry
This protocol provides a general guideline for identifying dead cells in a suspension culture

using DRAQ7™.

Materials:

Cell suspension

Phosphate-Buffered Saline (PBS) or other suitable buffer
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DRAQ7™ solution

Procedure:

Prepare your cells for flow cytometry analysis by resuspending them in your chosen buffer at

a concentration of approximately 5 x 10^5 cells/mL.[2][4]

Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM.[7] The optimal

concentration may vary depending on the cell type and should be determined empirically.[7]

A common starting concentration is 3 µM.[2][4][8][10]

Gently mix the cell suspension.

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[2][6][7]

Incubation at 37°C may accelerate staining.[2][3][6][10]

Analyze the cells directly on a flow cytometer. No washing step is required.[2][4][7]

Protocol 2: Nuclear Counterstaining in Fixed Cells for
Fluorescence Microscopy
This protocol outlines the use of DRAQ7™ as a nuclear counterstain in fixed cells for imaging

applications.

Materials:

Cells grown on a suitable imaging surface (e.g., coverslips, chamber slides)

Fixation buffer (e.g., 4% formaldehyde in PBS)

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Wash buffer (e.g., PBS)

DRAQ7™ solution

Procedure:
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Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[2][11]

Gently aspirate the fixation buffer and wash the cells with PBS.[2][11]

If required for your primary antibody staining, permeabilize the cells with a suitable buffer.

Perform your immunofluorescence staining protocol for your target of interest.

After the final wash step of your immunofluorescence protocol, add DRAQ7™ diluted in PBS

to a final concentration of 5-20 µM.[7]

Incubate for 5-20 minutes at room temperature, protected from light.[2][7]

The cells can be imaged directly without a final wash step.[2]

Troubleshooting Guide
This guide addresses common issues that may arise when using DRAQ7™.
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Issue Possible Cause Suggested Solution

No or weak DRAQ7™ signal in

dead cells

Insufficient DRAQ7™

concentration

Titrate the DRAQ7™

concentration. A range of 0.35

- 10 µM can be tested to find

the optimal concentration for

your cell type.[8]

Insufficient incubation time

Increase the incubation time.

Staining is typically rapid, but

some cell types may require

longer incubation.

Incorrect instrument settings

Ensure the correct excitation

and emission filters are being

used. DRAQ7™ can be

excited by a wide range of

wavelengths (488-647 nm) and

its emission is in the far-red

spectrum (>665 nm).[2][4][8]

High background staining in

live cells

Cell membrane integrity is

compromised

Ensure the cell population is

healthy and handled gently to

avoid inducing membrane

damage.

DRAQ7™ concentration is too

high

Reduce the concentration of

DRAQ7™.

All cells are stained with

DRAQ7™

Cells were unintentionally

permeabilized

If staining live cells, ensure no

permeabilizing agents were

used in your buffers. For fixed

cell imaging, this is the

expected result if the cells

have been permeabilized.[6]

The cell population is entirely

dead

Use a positive control of

healthy, unstained cells and a

negative control of heat-killed

or detergent-permeabilized
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cells to set your gates or

imaging parameters correctly.

Logical Workflow for Troubleshooting

DRAQ7 Troubleshooting Workflow

Start Troubleshooting

Identify the Issue

No/Weak Signal in Dead Cells

No Signal

High Background in Live Cells

High Background

All Cells Stained

All Stained

Check DRAQ7 ConcentrationCheck Incubation Time/Temp
Check Instrument Settings

(Excitation/Emission)
Assess Cell Health and Handling Verify Permeabilization StepRun Positive/Negative Controls

Optimize Concentration
(Titrate 0.35-10 µM)

Increase Incubation Time
or Incubate at 37°C

Adjust Filters/Lasers for Far-Red Improve Cell Handling Technique
Review Protocol for Unintended

Permeabilizing Agents
Use Controls to Set Gates/Parameters

Click to download full resolution via product page

Caption: Troubleshooting workflow for common DRAQ7™ issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1164519?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://www.benchchem.com/product/b1164519?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. DRAQ7 [biostatus.com]

2. biostatus.com [biostatus.com]

3. immunologicalsciences.com [immunologicalsciences.com]

4. DRAQ7â�¢ | Cell Signaling Technology [cellsignal.com]

5. DRAQ7™ [bdbiosciences.com]

6. abcam.com [abcam.com]

7. bdbiosciences.com [bdbiosciences.com]

8. Kinetic viability assays using DRAQ7 probe - PMC [pmc.ncbi.nlm.nih.gov]

9. documents.thermofisher.com [documents.thermofisher.com]

10. interchim.fr [interchim.fr]

11. biostatus.com [biostatus.com]

To cite this document: BenchChem. [best practices for DRAQ7 storage and handling].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164519#best-practices-for-draq7-storage-and-
handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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